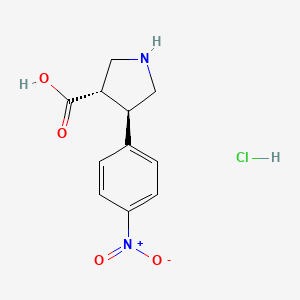
1-Chloro-5-fluoro-4-iodo-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-fluoro-4-iodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H2ClFINO2. This compound is characterized by the presence of chlorine, fluorine, iodine, and nitro groups attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Halogenation: Sequential introduction of chlorine, fluorine, and iodine atoms using appropriate halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Nucleophilic Substitution: The halogen atoms (chlorine, fluorine, iodine) can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, and halogenating agents.
Reduction: Reducing agents like tin and hydrochloric acid, or hydrogen gas with a catalyst.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-Chloro-5-fluoro-4-iodo-2-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the preparation of advanced materials with specific properties.
Chemical Biology: As a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution, while the halogen atoms can participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 1-Chloro-4-fluoro-2-nitrobenzene
- 1-Chloro-5-fluoro-2-iodobenzene
- 1-Chloro-2-iodo-4-nitrobenzene
Uniqueness: 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene is unique due to the combination of chlorine, fluorine, iodine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
1-chloro-5-fluoro-4-iodo-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGNXSKZLMKBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
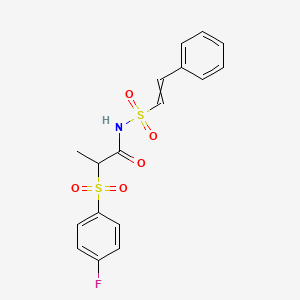
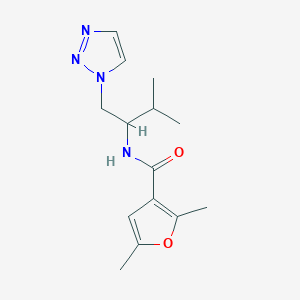
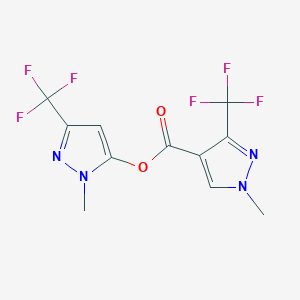

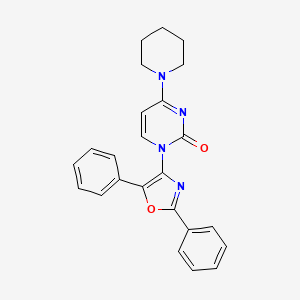

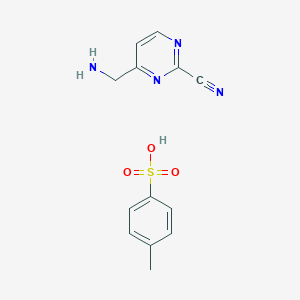
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2523711.png)
![2-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidine-5-carboxamide](/img/structure/B2523712.png)

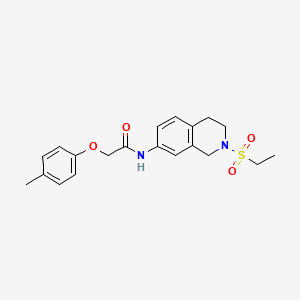
![(5-Chloro-2-nitrophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2523717.png)
![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2523718.png)
